2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene
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Overview
Description
2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene is an organic compound with the molecular formula C11H12BrFO It is a derivative of benzene, substituted with bromine, fluorine, and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Cyclopentyloxy Substitution: The attachment of a cyclopentyloxy group to the benzene ring.
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide (such as bromobenzene) with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to a specific biological response. In chemical reactions, it may act as a reactant or catalyst, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopentyloxy group.
1-Bromo-4-fluorobenzene: Another similar compound with different substitution patterns.
2-Bromo-1-chloro-4-fluorobenzene: Contains a chlorine atom instead of the cyclopentyloxy group.
Uniqueness
2-Bromo-1-(cyclopentyloxy)-4-fluorobenzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C11H12BrFO |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
2-bromo-1-cyclopentyloxy-4-fluorobenzene |
InChI |
InChI=1S/C11H12BrFO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
FDWFALZJAVBTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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